

Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylbutane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **1-Chloro-3,3-dimethylbutane** (also known as neohexyl chloride), a compound of interest in organic synthesis and as an intermediate in pharmaceutical and agrochemical development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1-Chloro-3,3-dimethylbutane** is $C_6H_{13}Cl$, and its molecular weight is 120.62 g/mol. [1][2] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data:

Quantitative 1H NMR data detailing chemical shifts, multiplicities, and coupling constants for **1-Chloro-3,3-dimethylbutane** is not readily available in the public domain. Spectral data for the isomeric compound, 1-chloro-3-methylbutane, is sometimes mistakenly attributed to this compound. [3][4][5] Researchers requiring precise 1H NMR parameters are advised to acquire the spectrum experimentally.

^{13}C NMR Data:

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm	Carbon Assignment
Data not explicitly found in search results	C1 ($-\text{CH}_2\text{Cl}$)
Data not explicitly found in search results	C2 ($-\text{CH}_2-$)
Data not explicitly found in search results	C3 ($-\text{C}(\text{CH}_3)_3$)
Data not explicitly found in search results	C4 ($-\text{CH}_3$)

Note: While a ^{13}C NMR spectrum is available on SpectraBase, the specific peak assignments require subscription for full access.[\[6\]](#)

Infrared (IR) Spectroscopy

The vapor-phase IR spectrum of **1-Chloro-3,3-dimethylbutane** reveals characteristic vibrational modes of its functional groups.[\[7\]](#)[\[8\]](#)

Wavenumber (cm^{-1})	Assignment
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-H stretching (alkane)
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-H bending (alkane)
Peak data requires interpretation of the spectrum from NIST or SpectraBase	C-Cl stretching

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1-Chloro-3,3-dimethylbutane** provides information about its molecular weight and fragmentation pattern.[\[1\]](#)[\[9\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
120	Trace or absent	$[M]^+$ (Molecular ion)
105	Present	$[M - CH_3]^+$
85	Present	$[M - Cl]^+$
57	Base Peak	$[C_4H_9]^+$ (tert-butyl cation)
41	Significant	$[C_3H_5]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A sample of **1-Chloro-3,3-dimethylbutane** is typically dissolved in a deuterated solvent, such as chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

1H NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
 - Number of scans: 16-64 (to achieve adequate signal-to-noise).
 - Relaxation delay: 1-5 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-12 ppm.

- Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data.

¹³C NMR Spectroscopy:

- Instrument: A high-field NMR spectrometer.
- Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
- Acquisition Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation delay: 2-5 seconds.
 - Pulse width: Calibrated 90° pulse.
 - Spectral width: 0-220 ppm.
- Processing: Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like **1-Chloro-3,3-dimethylbutane**, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.
- Mode: Transmission.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.

- Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then applied, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before analysis.

Ionization:

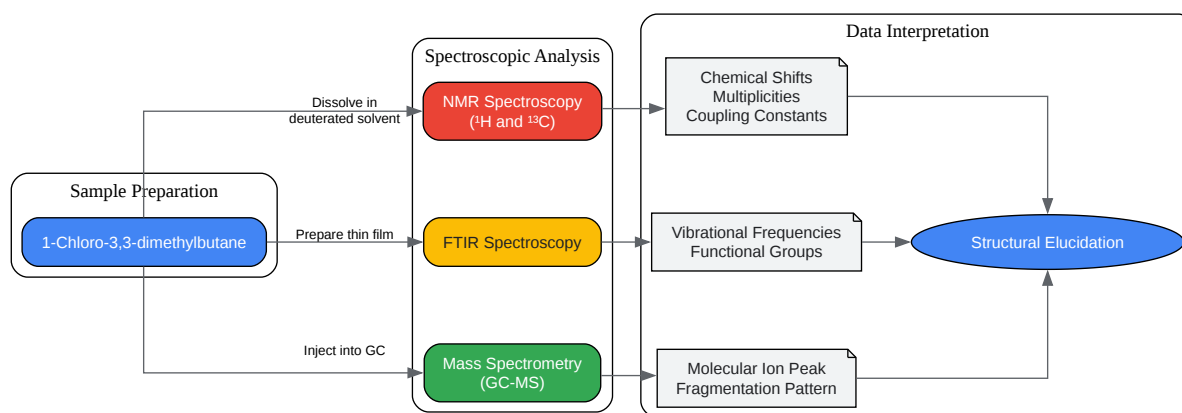
- Technique: Electron Ionization (EI).
- Electron Energy: Typically 70 eV.

Mass Analysis:

- Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 40-200.

Data Acquisition: The instrument is scanned to detect the mass-to-charge ratio of the molecular ion and its fragments. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations



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Caption: Workflow for the spectroscopic analysis of **1-Chloro-3,3-dimethylbutane**.

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References

- 1. 1-Chloro-3,3-dimethylbutane | C₆H₁₃Cl | CID 76111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1-CHLORO-3-METHYLBUTANE(107-84-6) ¹H NMR [m.chemicalbook.com]
- 4. 1-CHLORO-3-METHYLBUTANE(107-84-6) ¹³C NMR [m.chemicalbook.com]

- 5. Solved this is the HNMR spectrum of 1-chloro-3-methylbutane. | Chegg.com [chegg.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- 9. Butane, 1-chloro-3,3-dimethyl- [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Chloro-3,3-dimethylbutane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046724#spectroscopic-data-for-1-chloro-3-3-dimethylbutane-nmr-ir-mass-spec]

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